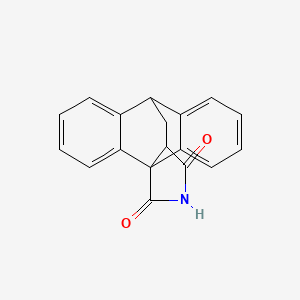
9,10-Ethanoanthracene-9,12(10H)-dicarboximide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Ethanoanthracene-9,12(10H)-dicarboximide is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by its unique structure, which includes an ethano bridge connecting the anthracene core and two carboximide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Ethanoanthracene-9,12(10H)-dicarboximide typically involves the Diels-Alder reaction, where anthracene reacts with maleic anhydride to form the adduct. This intermediate is then subjected to further reactions to introduce the carboximide groups. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Ethanoanthracene-9,12(10H)-dicarboximide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
9,10-Ethanoanthracene-9,12(10H)-dicarboximide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 9,10-Ethanoanthracene-9,12(10H)-dicarboximide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in inhibiting microbial growth or inducing apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthracene: A parent compound with a similar core structure but lacking the ethano bridge and carboximide groups.
9,10-Dihydroanthracene: A reduced form of anthracene with hydrogen atoms added to the 9 and 10 positions.
9,10-Anthraquinone: An oxidized derivative of anthracene with carbonyl groups at the 9 and 10 positions.
Uniqueness
9,10-Ethanoanthracene-9,12(10H)-dicarboximide is unique due to its ethano bridge and carboximide groups, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various applications and distinguish it from other similar compounds.
Propriétés
Numéro CAS |
5675-68-3 |
|---|---|
Formule moléculaire |
C18H13NO2 |
Poids moléculaire |
275.3 g/mol |
Nom IUPAC |
16-azapentacyclo[6.6.5.01,18.02,7.09,14]nonadeca-2,4,6,9,11,13-hexaene-15,17-dione |
InChI |
InChI=1S/C18H13NO2/c20-16-15-9-12-10-5-1-3-7-13(10)18(15,17(21)19-16)14-8-4-2-6-11(12)14/h1-8,12,15H,9H2,(H,19,20,21) |
Clé InChI |
HNGSYHYIWRSWBO-UHFFFAOYSA-N |
SMILES canonique |
C1C2C3=CC=CC=C3C4(C1C(=O)NC4=O)C5=CC=CC=C25 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4E)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B15100247.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15100275.png)
![N-(5-iodopyridin-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B15100276.png)
![Methyl 4-{[(5-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B15100282.png)
![1-[2-(Diethylamino)ethyl]-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydro xy-5-[4-(methylethyl)phenyl]-3-pyrrolin-2-one](/img/structure/B15100290.png)
![5-[(4-Octyloxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15100293.png)

![methyl 4-[({[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B15100298.png)
![3-chloro-N-[(2Z)-3-[(pyridin-2-ylmethyl)amino]quinoxalin-2(1H)-ylidene]benzenesulfonamide](/img/structure/B15100301.png)
![4-(3-Allyl-5,6-dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-ylsulfanylmethyl)-benzoic acid](/img/structure/B15100308.png)
![ethyl [1-(3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl]acetate](/img/structure/B15100311.png)
![9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15100327.png)
![(Adamantanylethyl)[(3,4-difluorophenyl)sulfonyl]amine](/img/structure/B15100341.png)
